ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate
Overview
Description
Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is a chemical compound with the molecular formula C9H14N2O2 . It is also known by other names such as 2-Ethyl-4-methylimidazole and 4-Methyl-2-ethylimidazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered imidazole ring attached to a propanoate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 110.1570 . The compound is highly soluble in water and other polar solvents . The melting point of the hydrochloride form of the compound is 125-126°C .Scientific Research Applications
Synthesis and Characterization
- Novel Derivatives Synthesis : Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate has been utilized in the synthesis of novel derivatives, such as 2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives. These compounds have been characterized using various spectroscopic techniques (Jadhav et al., 2008).
Chemical Reactions and Interactions
- Interactions with Ethoxymethylene-Containing Compounds : Studies have explored the interaction of 1, 2-diaminoimidazole, which relates to this compound, with ethoxymethylene-containing derivatives, leading to various reaction products (Dmitry et al., 2015).
Polymer Synthesis and Modification
- Polymer Synthesis : Research includes the synthesis of polymers like poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) using free radical polymerization. These polymers can be modified into various forms, exhibiting different structural and solubility properties (Rössel et al., 2017).
Metal Complex Formation
- Formation of Metal Complexes : Ethylation of imidazole-4-acetate methyl ester, which is closely related to this compound, has been used to form metal complexes such as bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II). These complexes have been studied for their structural and electronic properties (Banerjee et al., 2013).
Applications in Cancer Research
- Anti-Gastric Cancer Activity : A compound derived from a material similar to this compound, namely ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, has been synthesized and evaluated for its anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
Mechanism of Action
Target of Action
Ethyl 2-methyl-2-(1H-imidazol-4-yl)propanoate is a compound that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives have been found to exhibit antioxidant potential, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, may influence their behavior in different environments .
Properties
IUPAC Name |
ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-8(12)9(2,3)7-5-10-6-11-7/h5-6H,4H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFILKSYPCMSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272324 | |
Record name | Ethyl α,α-dimethyl-1H-imidazole-5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-99-5 | |
Record name | Ethyl α,α-dimethyl-1H-imidazole-5-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21149-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-dimethyl-1H-imidazole-5-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1H-imidazol-4-yl)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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